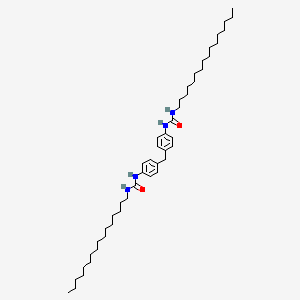
1,1'-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) is a complex organic compound characterized by its unique structure, which includes two hexadecylurea groups linked by a methanediyldibenzene moiety
Méthodes De Préparation
The synthesis of 1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) typically involves the reaction of methanediyldibenzene with hexadecylurea under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to cell signaling, molecular interactions, and as a potential therapeutic agent.
Medicine: Research into its potential medicinal properties includes its use as an antimicrobial, antiviral, or anticancer agent.
Mécanisme D'action
The mechanism by which 1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) exerts its effects involves its interaction with specific molecular targets and pathways. These interactions may include binding to proteins, altering enzyme activity, or affecting cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological system in which it is used .
Comparaison Avec Des Composés Similaires
1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) can be compared with other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea): This compound has a similar structure but with different functional groups, leading to different chemical properties and applications.
1,1’-(Propane-1,3-diyl)bis(3-phenylthiourea): Another similar compound with variations in the linking moiety and functional groups, resulting in unique reactivity and uses.
1,1’-(Butane-1,4-diyl)bis(3-phenylthiourea):
Propriétés
Numéro CAS |
6312-96-5 |
|---|---|
Formule moléculaire |
C47H80N4O2 |
Poids moléculaire |
733.2 g/mol |
Nom IUPAC |
1-hexadecyl-3-[4-[[4-(hexadecylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C47H80N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39-48-46(52)50-44-35-31-42(32-36-44)41-43-33-37-45(38-34-43)51-47(53)49-40-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-38H,3-30,39-41H2,1-2H3,(H2,48,50,52)(H2,49,51,53) |
Clé InChI |
JYYYVCQIXWNRPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


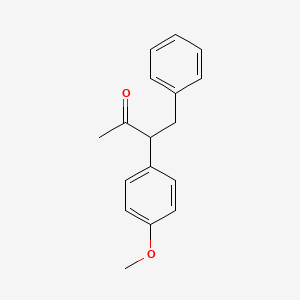
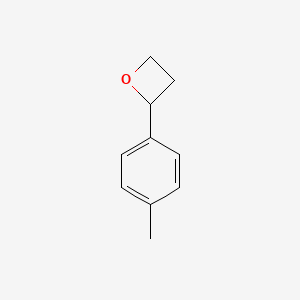
![2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate](/img/structure/B14742062.png)
![n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14742063.png)
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)
![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)
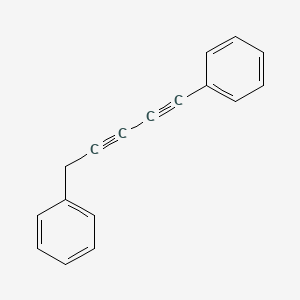
![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)
![3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B14742090.png)
![ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate](/img/structure/B14742097.png)
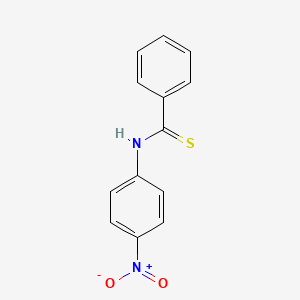

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)
![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)
